molecular formula C12H14N2O B1447943 (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1394051-17-2

(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1447943
CAS RN: 1394051-17-2
M. Wt: 202.25 g/mol
InChI Key: QVEMHCYFAUDBND-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 1-benzyl-1H-pyrazol-4-yl ethan-1-ol or 1-benzyl-4-pyrazolethanol, is an organic compound belonging to the class of pyrazole derivatives. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 184.22 g/mol. This compound is used in a variety of scientific research applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

  • Calcium Entry Inhibition and Antimicrobial Activity : A study by Dago et al. (2018) investigated analogues of SKF-96365, including compounds similar to "(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol", revealing their potential as inhibitors of store-operated calcium entry (SOCE) in lymphocyte cell lines. Another research by Desai, Pandya, and Vaja (2017) synthesized and evaluated the antimicrobial activity of compounds with structures akin to this compound, showing significant activity against various bacteria and fungi (Dago et al., 2018); (Desai, Pandya, & Vaja, 2017).

  • Structural Characterization and Anticancer Applications : Delgado et al. (2020) focused on the structural characterization of a pyrazoline compound, which shares a similar structure with "(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol". Additionally, Nakao et al. (2014) synthesized derivatives of 1H-pyrazol-5-ol, related to our compound of interest, evaluating them as inhibitors against prostate cancer antigen-1 (PCA-1/ALKBH3) for anti-prostate cancer drug development (Delgado et al., 2020); (Nakao et al., 2014).

  • COX-2 Inhibition and Molecular Docking Studies : Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol derivatives, related to the compound , as potential COX-2 inhibitors. Additionally, Mary et al. (2015) conducted a study on a similar compound, focusing on its molecular docking and potential anti-neoplastic properties (Patel et al., 2004); (Mary et al., 2015).

properties

IUPAC Name

(1S)-1-(1-benzylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMHCYFAUDBND-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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